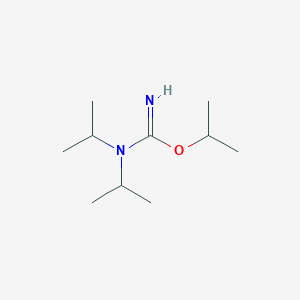
Isopropyl diisopropylcarbamimidate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isopropyl diisopropylcarbamimidate is an organic compound with the chemical formula C10H22N2O. It is a derivative of carbamimidic acid and is known for its applications in various chemical reactions and industrial processes.
准备方法
Synthetic Routes and Reaction Conditions
Isopropyl diisopropylcarbamimidate can be synthesized through the reaction of isopropylamine with diisopropylcarbodiimide. The reaction typically occurs under mild conditions, with the use of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction is exothermic and requires careful temperature control to avoid side reactions.
Industrial Production Methods
In industrial settings, the production of isopropyldiisopropylcarbamimidate involves large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product.
化学反应分析
Types of Reactions
Isopropyl diisopropylcarbamimidate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ureas or amides.
Reduction: It can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions, where the carbamimidate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alcohols, amines, and thiols can react with isopropyldiisopropylcarbamimidate under mild conditions.
Major Products Formed
Oxidation: Ureas and amides.
Reduction: Amines.
Substitution: Various substituted carbamimidates.
科学研究应用
Isopropyl diisopropylcarbamimidate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: It is employed in the modification of biomolecules, such as proteins and nucleic acids.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
作用机制
The mechanism of action of isopropyldiisopropylcarbamimidate involves its ability to act as a nucleophile or electrophile in chemical reactions. It can form stable intermediates with various substrates, facilitating the formation of desired products. The molecular targets and pathways involved depend on the specific reaction and conditions used.
相似化合物的比较
Similar Compounds
Isopropyl n,n’-diisopropylcarbamimidate: Similar in structure but with different reactivity and applications.
Diisopropylcarbodiimide: Used as a reagent in peptide synthesis and other organic reactions.
Isopropylamine: A precursor in the synthesis of isopropyldiisopropylcarbamimidate.
Uniqueness
Isopropyl diisopropylcarbamimidate is unique due to its specific reactivity and stability, making it suitable for a wide range of applications in both research and industry. Its ability to undergo various chemical reactions under mild conditions sets it apart from other similar compounds.
属性
分子式 |
C10H22N2O |
|---|---|
分子量 |
186.29 g/mol |
IUPAC 名称 |
propan-2-yl N,N-di(propan-2-yl)carbamimidate |
InChI |
InChI=1S/C10H22N2O/c1-7(2)12(8(3)4)10(11)13-9(5)6/h7-9,11H,1-6H3 |
InChI 键 |
WATOKCRZSKICTK-UHFFFAOYSA-N |
规范 SMILES |
CC(C)N(C(C)C)C(=N)OC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 10H-pyrazino[2,3-b][1,4]benzothiazine-8-carboxylate](/img/structure/B8546075.png)
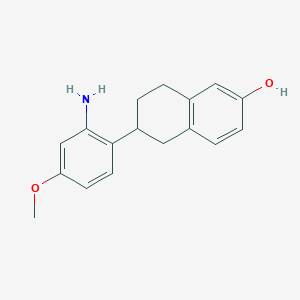
![N-Ethyl-N'-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]urea](/img/structure/B8546084.png)
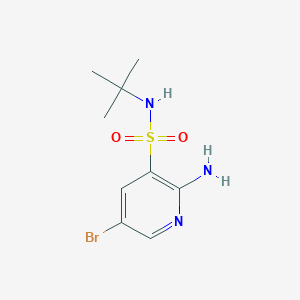
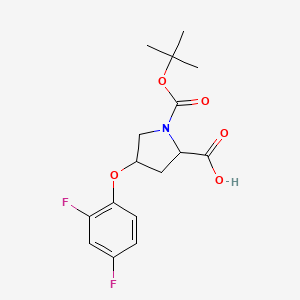
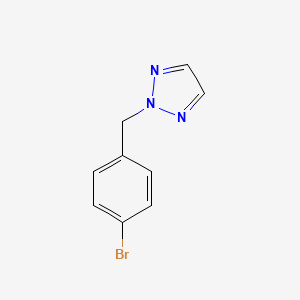


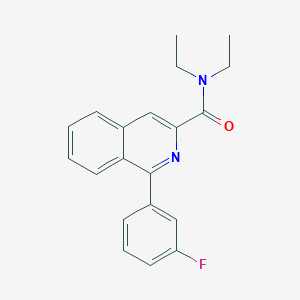
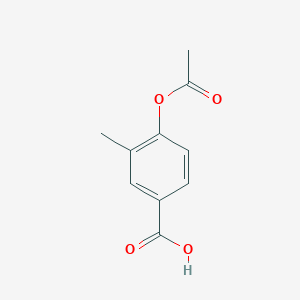
![[2,2'-Bithiophene]-3,3'-dicarboxylic acid](/img/structure/B8546153.png)
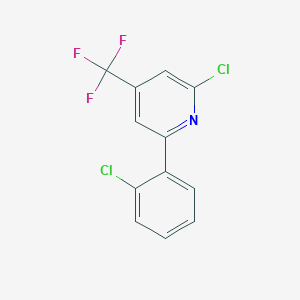
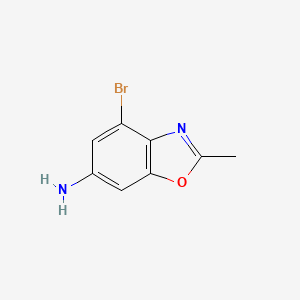
![2,2-Dimethyl-4-(naphthalen-1-yl)-7-[(oxiran-2-yl)methoxy]-2H-1-benzopyran](/img/structure/B8546186.png)
